3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
Description
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic chromene derivative featuring a 4-nitrobenzoate ester group at the 7-position of the chromen-4-one scaffold and a 3-methoxyphenoxy substituent at the 3-position. The nitro group on the benzoate moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions with biological targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) .
Properties
CAS No. |
637749-28-1 |
|---|---|
Molecular Formula |
C23H15NO8 |
Molecular Weight |
433.372 |
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3 |
InChI Key |
AHPWRQBWKRXCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the benzoate moiety using nitric acid and sulfuric acid.
Esterification: Formation of the ester linkage between the chromenone and the nitrobenzoate.
Methoxylation: Introduction of the methoxy group to the phenoxy moiety using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its chromenone core.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The methoxyphenoxy moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacokinetics and Toxicity
a) 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate
- Key Differences : The 4-methylbenzoate ester replaces the nitro group, reducing electron-withdrawing effects.
- Properties: Molecular mass: <500 g/mol, compliant with Lipinski’s rule. High gastrointestinal absorption and blood-brain barrier (BBB) permeability. Non-toxic in preclinical models, making it a promising neuroprotective agent .
- Therapeutic Potential: Demonstrated stable binding to AChE/BChE in Alzheimer’s disease models .
b) 3-(4-Methoxyphenoxy)-2-Methyl-4-oxo-4H-chromen-7-yl 4-Fluorobenzoate
- Key Differences : A fluorine atom replaces the nitro group, and a methyl group is added to the chromen scaffold.
- Properties: Molecular formula: C₂₄H₁₇FO₆; mass: 420.392 g/mol. Fluorine enhances metabolic stability and lipophilicity compared to nitro groups. Potential for improved BBB penetration due to moderate logP .
c) [3-(4-Chlorophenyl)-4-oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate
- Key Differences : Chlorophenyl and trifluoromethyl groups increase steric bulk and electron-withdrawing effects.
- Properties: Molecular weight: 458.05 g/mol. The trifluoromethyl group may enhance target affinity but could reduce solubility.
a) 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate
- Key Differences : The 1,3-benzodioxole carboxylate replaces the nitrobenzoate.
- Properties: Increased aromaticity from the benzodioxole group may enhance π-π stacking with enzyme active sites.
b) [3-(4-Methoxyphenoxy)-4-oxo-2-(Trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate
Physicochemical and Structural Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Electron-Withdrawing Groups : Nitro groups (target compound) may improve binding affinity to charged enzyme active sites but could increase metabolic instability or toxicity compared to methyl or fluorine substituents .
- BBB Permeability : Methyl and fluoro substituents demonstrate superior BBB penetration compared to nitro groups, which may limit the target compound’s CNS applicability .
- Synthetic Accessibility : Compounds like the 4-methylbenzoate analog are prioritized in drug discovery due to favorable synthetic yields and scalability .
Biological Activity
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, with the CAS number 637749-28-1, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a chromenone core, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is C23H15NO8, with a molecular weight of approximately 433.372 g/mol. The compound has a logP value of 5.44, indicating its lipophilicity, which may influence its biological activity and cellular uptake .
| Property | Value |
|---|---|
| Molecular Formula | C23H15NO8 |
| Molecular Weight | 433.372 g/mol |
| LogP | 5.44 |
| CAS Number | 637749-28-1 |
| IUPAC Name | [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The chromenone structure can intercalate into DNA, potentially inhibiting replication and transcription processes.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that may damage cellular components.
- Enhanced Lipophilicity : The methoxyphenoxy moiety enhances the compound's lipophilicity, facilitating cellular uptake and interaction with various biological targets .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related chromenone derivatives have shown their ability to scavenge free radicals effectively. The antioxidant potential is crucial for mitigating oxidative stress-related diseases .
Anticancer Activity
In vitro studies have demonstrated that compounds within the chromenone family can induce cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cells (MCF-7) and other malignancies by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored through their inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various conditions .
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study evaluated the cytotoxic effects of related chromenone derivatives on MCF-7 cells, revealing IC50 values ranging from 10 to 20 μM, indicating moderate to strong activity against cancer cells .
- Inhibition of COX Enzymes : Another study assessed the inhibition of COX-2 by various nitro-substituted phenolic compounds, finding that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
